

# Protocol for 6-Iso-propylchromone synthesis in a laboratory setting

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## Compound of Interest

Compound Name: *6-Iso-propylchromone*

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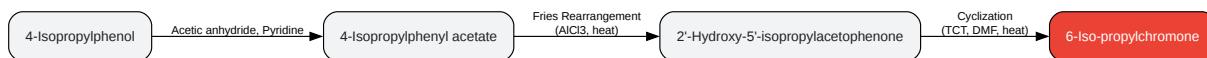
## Protocol for the Laboratory Synthesis of 6-Iso-propylchromone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of **6-iso-propylchromone**, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the readily available 4-isopropylphenol. The protocol includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow.

## I. Synthetic Pathway Overview

The synthesis of **6-iso-propylchromone** is achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2'-hydroxy-5'-isopropylacetophenone, via a Fries rearrangement of 4-isopropylphenyl acetate. The subsequent step is the cyclization of this intermediate to the final chromone product.



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Caption: Synthetic workflow for **6-Iso-propylchromone**.

## II. Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-5'-isopropylacetophenone via Fries Rearrangement

This procedure is adapted from a similar synthesis of 2-hydroxy-5-methylacetophenone[[1](#)].

Materials:

- 4-Isopropylphenyl acetate
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane ( $\text{CH}_2$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (2.5 equivalents).
- Slowly add 4-isopropylphenyl acetate (1 equivalent) to the flask.
- Heat the reaction mixture in an oil bath at 120-140°C for approximately 45-60 minutes. The mixture will become a dark, viscous liquid.
- After the heating is complete, allow the mixture to cool to room temperature.
- Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.
- The crude product will precipitate as a solid. Filter the solid and wash it with cold water.

- For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Dry the purified product under vacuum to obtain 2'-hydroxy-5'-isopropylacetophenone.

#### Step 2: Synthesis of **6-Iso-propylchromone** via Cyclization

This protocol is based on a general method for chromone synthesis from 2'-hydroxyacetophenones using a Vilsmeier-Haack type reagent[2].

#### Materials:

- 2'-Hydroxy-5'-isopropylacetophenone
- 2,4,6-Trichloro-1,3,5-triazine (TCT)
- Anhydrous N,N-Dimethylformamide (DMF)
- Aqueous Hydrochloric Acid (2N HCl)
- Ethyl acetate
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloro-1,3,5-triazine (TCT, 1.2 equivalents) in anhydrous DMF.
- To this solution, add 2'-hydroxy-5'-isopropylacetophenone (1 equivalent) at room temperature.

- Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2N aqueous HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure **6-iso-propylchromone**.

### III. Data Presentation

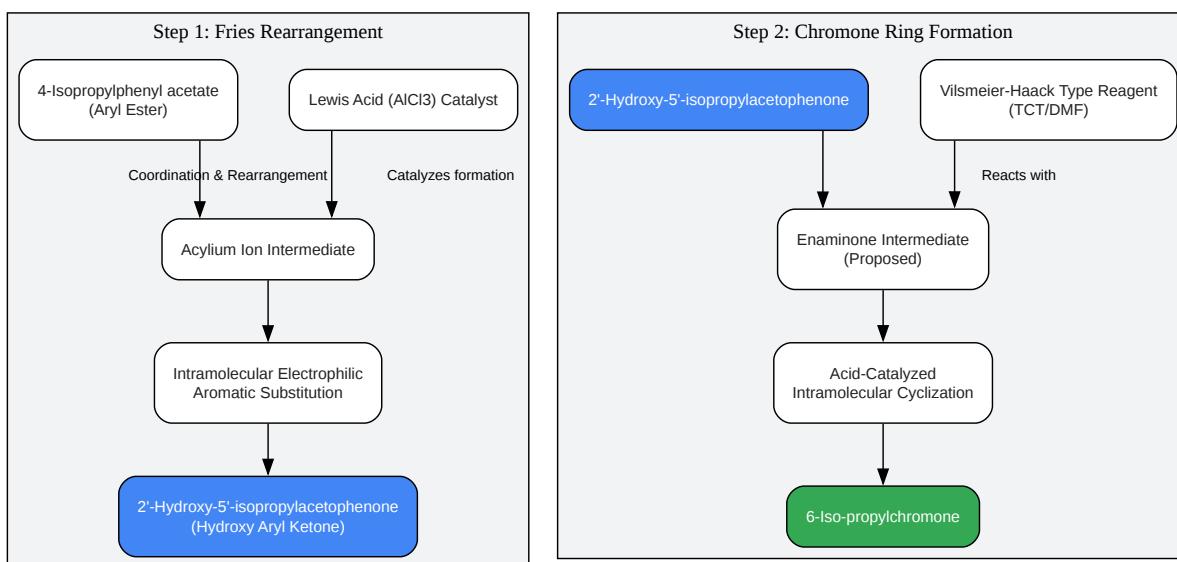
Table 1: Physicochemical Data of Key Compounds

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Appearance	CAS Number
2'-Hydroxy-5'-isopropylacetophenone	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	178.23	White crystalline solid[3]	1634-36-2[3]
6-Iso-propylchromone	C <sub>12</sub> H <sub>12</sub> O <sub>2</sub>	188.22	-	-

Note: Physical and spectral data for **6-iso-propylchromone** are not readily available in the searched literature and would need to be determined experimentally upon successful synthesis.

### IV. Logical Relationships in the Synthesis

The synthesis of **6-iso-propylchromone** is predicated on two key chemical transformations. The initial Fries rearrangement is an intramolecular electrophilic aromatic substitution, while the subsequent cyclization involves the formation of a chromone ring system.



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Caption: Key transformations in the synthesis of **6-iso-propylchromone**.

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## References

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- 2. researchgate.net [researchgate.net]
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